alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide

Description

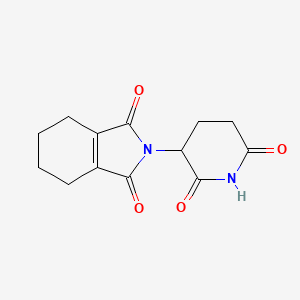

α-(3,4,5,6-Tetrahydrophthalimido)-glutarimide is a derivative of thalidomide, a compound historically known for its dual therapeutic and teratogenic effects. Structurally, it consists of two fused rings: a partially hydrogenated phthalimide moiety (3,4,5,6-tetrahydrophthalimide) and a glutarimide ring connected via an α-position linkage . This compound shares structural homology with classical immunomodulatory imide drugs (IMiDs), but its unique substitution pattern may confer distinct pharmacological profiles, particularly in cereblon (CRBN) binding and downstream effects .

Properties

CAS No. |

62723-89-1 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C13H14N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h9H,1-6H2,(H,14,16,17) |

InChI Key |

OBOWFRMYGGCYGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide

Key Synthetic Routes

Cyclization of β-(Cyanomethyl)glutaric Acid Derivatives

A classical approach to preparing glutarimide compounds involves the reaction of β-(cyanomethyl)glutaric acid derivatives with lower alkyl alcohols in inert solvents, followed by treatment with dry hydrogen halides (e.g., HCl) at low temperatures (below 0 °C) to form ester intermediates. The reaction mixture is then warmed to room temperature for 24 hours to facilitate further transformation. Subsequent heating under reduced pressure removes volatile components, and treatment with alkali metal carbonates (e.g., potassium carbonate) forms alkali metal carboxylates. Acidification and heating induce decarboxylation and cyclization to form the glutarimide ring structure.

Table 1. Reaction Conditions for Glutarimide Formation from β-(Cyanomethyl)glutaric Acid

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Ester formation | β-(Cyanomethyl)glutaric acid + MeOH + dry HCl | -20 °C to 0 °C | 2 days (-20 °C), 1 day (RT) | Esterification in ether solvent |

| Removal of volatiles | Reduced pressure heating | ~100 °C | 1 hour | Removes excess MeOH and ether |

| Alkali treatment | Potassium carbonate in water | RT | 16 hours | Forms carboxylate salt |

| Acidification and heating | 1 N HCl, heating for decarboxylation | ~100 °C | Variable | Cyclization to glutarimide |

This method yields good conversion to glutarimide derivatives and tolerates various substituents on the starting material without affecting ring closure efficiency.

Oxidative Cyclization via Hydrogen Peroxide

Another method involves using sodium carbonate to hydrolyze ester groups of triester precursors, followed by oxidation of nitrile groups with hydrogen peroxide under alkaline conditions (pH 12–12.5). The reaction is conducted at moderate temperatures (around 50 °C) with subsequent acidification to pH 2 to precipitate the product. Final heating at 100–350 °C promotes cyclization to the glutarimide ring.

Table 2. Oxidative Cyclization Reaction Parameters

| Step | Reagents/Conditions | Temperature | pH | Time | Notes |

|---|---|---|---|---|---|

| Hydrolysis | Sodium carbonate in water | RT | ~11–12 | 24 hours | Converts esters to acids |

| Oxidation | Hydrogen peroxide (30%) | 50 °C | 12–12.5 | Overnight + 1.5 h | Converts nitrile to amide salt |

| Acidification | 1 N HCl | RT | 2 | Dropwise addition | Precipitates acid form |

| Cyclization heating | Heating under reduced pressure | 100–350 °C | — | Variable | Forms glutarimide ring |

This method is mild and versatile, allowing preparation of substituted glutarimides with good yields.

Formation via Mixed Anhydrides and Ammonolysis

A more advanced route involves converting the hydrolyzed glutaric acid derivatives to mixed anhydrides using methyl chloroformate and triethylamine in dry tetrahydrofuran (THF) at 0 °C. The anhydride intermediate is then reacted with ammonia in THF at low temperature to form acid-amide intermediates. Subsequent heating in acetic anhydride buffered with sodium acetate at 100 °C results in cyclization to the glutarimide structure.

Table 3. Mixed Anhydride Route to Glutarimide

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Mixed anhydride formation | Methyl chloroformate, triethylamine, dry THF | 0 °C | Short (minutes) | Quantitative yield of anhydride |

| Ammonolysis | Bubbling ammonia in THF | 0 °C | Until reaction complete | Formation of acid-amide intermediate |

| Cyclization | Acetic anhydride + sodium acetate buffer | 100 °C | Several hours | Cyclization to glutarimide |

This method allows precise control over intermediate formation and is suitable for scale-up synthesis.

Analytical Data and Yield Information

The preparation methods described yield this compound and related glutarimides with good to excellent yields, typically ranging from 60% to over 70% after purification. Characterization data include:

- Infrared Spectroscopy (IR): Characteristic imide carbonyl stretches at ~1710–1810 cm^-1.

- Nuclear Magnetic Resonance (NMR): ^13C NMR signals for carbonyl carbons at ~171–172 ppm; ^1H NMR showing broad singlets for NH protons around 8.0 ppm.

- Purification: Flash chromatography and recrystallization (ethyl acetate-hexane) yield white crystalline solids with high purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| β-(Cyanomethyl)glutaric acid route | β-(Cyanomethyl)glutaric acid esters | Dry HCl, lower alkyl alcohol, K2CO3, acidification, heating | Simple, good yields, mild conditions | 60–75% |

| Oxidative cyclization | Triester glutaric acid derivatives | Na2CO3, H2O2 oxidation, acidification, heating | Mild oxidation, versatile | 65–70% |

| Mixed anhydride and ammonolysis | Glutaric acid diacid derivatives | Methyl chloroformate, Et3N, NH3, acetic anhydride | Controlled intermediates, scalable | Up to 71% |

Chemical Reactions Analysis

Types of Reactions

Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide undergoes various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen in the presence of a catalyst for reduction reactions, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 3-nitrocinnamic esters with hydrogen in the presence of a catalyst can yield 3-aminocinnamic esters, which can then be condensed with 3,4,5,6-tetrahydrophthalic anhydride to form this compound derivatives .

Scientific Research Applications

Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of insecticides, herbicides, and other agricultural chemicals.

Mechanism of Action

The mechanism of action of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares α-(3,4,5,6-Tetrahydrophthalimido)-glutarimide with key analogs:

Key Observations:

- Aromaticity and Binding: The tetrahydrophthalimide group in α-(3,4,5,6-THP)-glutarimide may disrupt interactions reliant on aromatic π-stacking, such as the phthalimide ring's role in cereblon binding .

- Glutarimide Criticality: All compounds retaining intact glutarimide carbonyl groups (e.g., thalidomide, lenalidomide) maintain CRBN binding, while alkylation or removal of carbonyls abolishes activity .

Research Findings and Implications

- Teratogenicity: Both phthalimide and glutarimide moieties are required for thalidomide’s teratogenic effects; structural modifications in α-(3,4,5,6-THP)-glutarimide may mitigate this risk .

- Metabolic Stability: Hydrogenation could improve solubility and bioavailability compared to halogenated analogs, as seen in tetrahydroisoindole derivatives .

- Unresolved Questions: The impact of tetrahydro substitution on CRBN-dependent protein degradation (e.g., IKZF1/3) and anti-inflammatory activity warrants further study.

Biological Activity

Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C13H14N2O4

- Molar Mass : 262.26 g/mol

- Density : 1.43 g/cm³

These physicochemical properties provide a foundation for understanding the compound's behavior in biological systems.

This compound is structurally related to thalidomide, a well-known angiogenesis inhibitor. The biological activity of this compound is primarily attributed to its ability to modulate angiogenesis—the formation of new blood vessels from pre-existing vessels—which is crucial for tumor growth and metastasis. The inhibition of angiogenesis can potentially halt tumor progression by depriving tumors of necessary nutrients and oxygen.

Anti-Angiogenic Effects

Research indicates that compounds similar to this compound exhibit significant anti-angiogenic properties. For instance:

- In Vitro Studies : A study demonstrated that phthalimide-based compounds showed antiproliferative activity against various human carcinoma cell lines (MDAMB-231 and SKHep-1) . These findings suggest that this compound may similarly affect cancer cell proliferation by inhibiting angiogenesis.

- Mechanism Insights : The compound likely acts by interfering with vascular endothelial growth factor (VEGF) signaling pathways which are critical in angiogenesis . By inhibiting these pathways, it may reduce the vascularization of tumors.

Case Studies

Several case studies have highlighted the efficacy of thalidomide analogs in clinical settings:

- Thalidomide Analog Studies : In a clinical trial involving thalidomide analogs, patients with multiple myeloma showed improved outcomes when treated with compounds that inhibit angiogenesis . These results support the hypothesis that this compound may exhibit similar therapeutic benefits.

- Tumor Growth Models : Animal models have demonstrated that the administration of anti-angiogenic compounds can significantly slow tumor growth and reduce metastasis . This reinforces the potential application of this compound in cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Molar Mass (g/mol) | Anti-Angiogenic Activity | Clinical Relevance |

|---|---|---|---|

| This compound | 262.26 | High | Potential use in cancer therapy |

| Thalidomide | 258.25 | Moderate | Approved for multiple myeloma |

| 3-Amino-Thalidomide | 246.26 | High | Under investigation |

Q & A

Basic Research Questions

Q. What are the key structural considerations for synthesizing alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide, and how can its stability under physiological conditions be assessed?

- Methodology : Synthesize the compound via ring-closure reactions, leveraging combinatorial chemistry approaches (e.g., GBB three-component reactions) . Monitor stability using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) under varying pH (e.g., pH 6.0 vs. 7.4). Hydrolysis rates can be quantified using mass spectrometry to identify degradation products like α-(ortho-carboxy-benzamido)glutarimide .

- Data : At pH 7.4, 28% hydrolysis occurs within the first hour, with glutarimide ring cleavage predominant .

Q. How can researchers determine the contribution of the glutarimide ring to biological activity in preliminary assays?

- Methodology : Use structure-activity relationship (SAR) studies by synthesizing analogs lacking the glutarimide moiety (e.g., 2-phthalimidethanol) . Compare in vitro activity in immunomodulatory or anti-inflammatory assays (e.g., TNF-α suppression in THP-1 cells). Validate binding affinity to cereblon (CRBN) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Data : Glutarimide alone binds CRBN with similar affinity to (R)-thalidomide (KD ≈ 5 µM), while phthalimide derivatives show no binding .

Q. What experimental models are suitable for initial screening of metabolic pathways?

- Methodology : Incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP3A4) to identify hydroxylated metabolites. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite profiling .

- Data : Major metabolites include 4-/5-hydroxylated phthalimide and glutarimide derivatives, which undergo spontaneous hydrolysis .

Advanced Research Questions

Q. How can enantiomer-specific interactions with CRBN be structurally characterized?

- Methodology : Perform X-ray crystallography of CRBN complexes with (R)- and (S)-enantiomers. Molecular dynamics simulations can predict steric clashes (e.g., Trp383 interference with (S)-enantiomers) . Validate functional impact using ubiquitination assays in HEK293T cells .

- Data : (R)-enantiomers adopt a twisted conformation to avoid steric clashes, retaining CRBN binding, while (S)-enantiomers exhibit reduced activity .

Q. What strategies optimize molecular glue degraders targeting CRBN-dependent proteins?

- Methodology : Construct diversity-oriented combinatorial libraries using glutarimide pharmacophores. Screen via quantitative proteomics (e.g., TMT labeling) to identify degraders of WEE1, GSPT1, or IKZF1/3 . Prioritize compounds with nanomolar DC50 values in MM.1S myeloma cells .

- Data : Over 200 derivatives were synthesized, with selective degraders achieving >80% target protein knockdown at 100 nM .

Q. How do modifications to the tetrahydrophthalimide ring affect solubility and pharmacokinetics?

- Methodology : Introduce polar substituents (e.g., hydroxyl or amine groups) and assess logP values via shake-flask methods. Evaluate oral bioavailability in rodent models using LC-MS plasma concentration profiling .

- Data : Cycloheximide analogs with hydroxyl groups show improved aqueous solubility (logP reduced by 1.5 units) but reduced blood-brain barrier penetration .

Q. What in vivo models are appropriate for studying teratogenicity risks?

- Methodology : Use zebrafish embryos or rabbit pregnancy models to assess developmental toxicity. Compare dose-response curves of the compound to thalidomide (TD50 ≈ 50 mg/kg) .

- Data : Thalidomide derivatives lacking the glutarimide moiety (e.g., PTD-NO) show reduced teratogenicity in murine models .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.